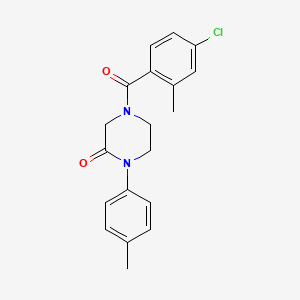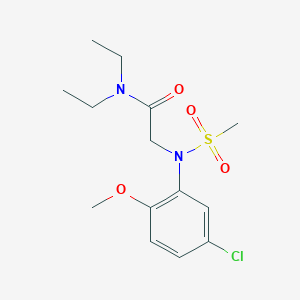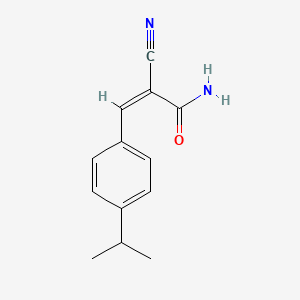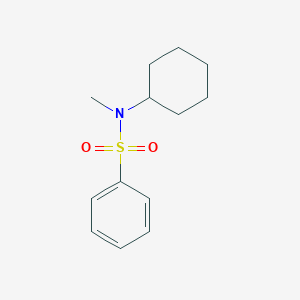![molecular formula C17H19FN2O2S B5541813 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)
1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine derivatives often involves connection reactions of thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing these compounds have been explored, indicating the importance of solvent choice and reaction temperature to achieve high yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray analysis, revealing important structural details. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole and its interactions have been characterized, providing insights into the conformation and bonding within the molecule (S. Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine derivatives has been explored through various reactions, including nucleophilic substitution and electrophilic fluorination. These studies shed light on the compound's versatility and potential for further chemical modifications (M. Collins et al., 1992).
Physical Properties Analysis
The physical properties, including crystal structure and conformation, have been extensively studied. For instance, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide provides valuable information about the arrangement of molecules and intermolecular interactions, which are crucial for understanding the compound's physical behavior (M. Berredjem et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of 1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine and its derivatives have revealed their potential as antibacterial agents. The synthesis of novel derivatives and their in vitro antimicrobial studies highlight the compound's relevance in medicinal chemistry (J. Narendra Sharath Chandra et al., 2006).
Scientific Research Applications
Antibacterial and Antiproliferative Activities
One significant area of research involves the synthesis and evaluation of derivatives of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine for antibacterial and antiproliferative activities. For instance, novel piperazine derivatives have been designed and synthesized, demonstrating moderate to good antiproliferative activity against various cancer cell lines, such as oesophagus, gastric, and prostate cancer. These compounds are promising leads for the development of antitumor agents due to their ability to inhibit the growth of cancer cells effectively (Fu et al., 2017).
Neurokinin-1 Receptor Antagonism
Casopitant, a derivative of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine, has been explored as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This compound shows potential for the prevention of chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting due to its ability to block the action of substance P, a neuropeptide involved in the vomiting reflex (Miraglia et al., 2010).
Imaging and Diagnostic Applications
Furthermore, derivatives of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine have been developed as radiopharmaceuticals for imaging applications. For example, [18F]DASA-23, a novel radiopharmaceutical, measures pyruvate kinase M2 levels by positron emission tomography (PET), offering a non-invasive method to identify and quantify tumor metabolism in glioma patients (Patel et al., 2019).
Enzyme Inhibition
Another research direction includes the synthesis of sulfonamide derivatives that inhibit carbonic anhydrase enzymes, which are relevant in various pharmacological contexts, including cancer treatment. These derivatives exhibit potent inhibitory activity against different isoforms of human carbonic anhydrase, demonstrating their potential as pharmacological agents (Congiu et al., 2015).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine derivatives have also been investigated to understand their physicochemical properties and facilitate drug design. Studies involving X-ray crystallography have detailed the structural characteristics of these compounds, providing insight into their potential interactions and stability within biological systems (Berredjem et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYMQAGBRQDUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)